tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-8-9-5-6-10(14)7-11(9)17-4/h5-7H,8,14H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKACZDKCAOMWSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Nitro-2-methoxybenzyl Bromide
The synthesis begins with nitration and bromination of 2-methoxytoluene. Nitration using concentrated HNO₃ and H₂SO₄ at 0–5°C yields 4-nitro-2-methoxytoluene, which undergoes free-radical bromination with N-bromosuccinimide (NBS) under UV light to produce 4-nitro-2-methoxybenzyl bromide.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 85% |
| Bromination | NBS, AIBN, CCl₄, UV, reflux | 78% |
Gabriel Synthesis to 4-Nitro-2-methoxybenzylamine
4-Nitro-2-methoxybenzyl bromide reacts with potassium phthalimide in dimethylformamide (DMF) at 80°C for 12 hours. Subsequent hydrazinolysis with hydrazine hydrate in ethanol releases the primary amine.
$$
\text{4-Nitro-2-methoxybenzyl bromide} \xrightarrow[\text{DMF, 80°C}]{\text{K-phthalimide}} \text{Phthalimide intermediate} \xrightarrow[\text{Ethanol}]{\text{NH₂NH₂·H₂O}} \text{4-Nitro-2-methoxybenzylamine}
$$
| Step | Conditions | Yield |
|---|---|---|
| Phthalimide formation | K-phthalimide, DMF, 80°C | 92% |
| Hydrazinolysis | NH₂NH₂·H₂O, ethanol, reflux | 88% |
Catalytic Hydrogenation of Nitro to Amino Group
The nitro group is reduced using H₂ (1 atm) and 10% Pd/C in methanol at room temperature, affording 4-amino-2-methoxybenzylamine.
$$
\text{4-Nitro-2-methoxybenzylamine} \xrightarrow[\text{MeOH, rt}]{H₂, \text{Pd/C}} \text{4-Amino-2-methoxybenzylamine}
$$
| Catalyst | Solvent | Time (h) | Yield |
|---|---|---|---|
| 10% Pd/C | MeOH | 6 | 95% |
Boc Protection of the Primary Amine
The primary amine reacts with Boc₂O in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a base at room temperature.
$$
\text{4-Amino-2-methoxybenzylamine} + \text{Boc₂O} \xrightarrow[\text{THF, rt}]{\text{DMAP}} \text{tert-Butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate}
$$
| Base | Solvent | Time (h) | Yield |
|---|---|---|---|
| DMAP | THF | 4 | 91% |
Route 2: Mixed Anhydride-Mediated Condensation
Adapted from lacosamide intermediate synthesis (CN102020589B), this route employs N-Boc-D-serine to form a mixed anhydride, which reacts with 4-amino-2-methoxybenzylamine.
Formation of Mixed Anhydride
N-Boc-D-serine reacts with isobutyl chloroformate in ethyl acetate at 0–5°C using N-methylmorpholine (NMM) as an acid scavenger.
$$
\text{N-Boc-D-serine} + \text{i-BuOCOCl} \xrightarrow[\text{Ethyl acetate, 0–5°C}]{\text{NMM}} \text{Mixed anhydride intermediate}
$$
Condensation with 4-Amino-2-methoxybenzylamine
The anhydride reacts with 4-amino-2-methoxybenzylamine in ethyl acetate at 10–15°C, followed by aqueous workup to yield the target compound.
| Amine | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| 4-Amino-2-methoxybenzylamine | Ethyl acetate | 10–15 | 93% |
Route 3: Phase-Transfer Alkylation
This method, modified from patent CN102020589B, alkylates a Boc-protected intermediate under phase-transfer conditions.
Boc Protection of 4-Amino-2-methoxybenzyl Alcohol
4-Amino-2-methoxybenzyl alcohol reacts with Boc₂O in dichloromethane (DCM) using triethylamine (TEA) as a base.
$$
\text{4-Amino-2-methoxybenzyl alcohol} + \text{Boc₂O} \xrightarrow[\text{DCM, rt}]{\text{TEA}} \text{Boc-protected alcohol}
$$
Mesylation and Displacement
The alcohol is mesylated with methanesulfonyl chloride (MsCl), then displaced with ammonia in THF.
$$
\text{Boc-protected alcohol} \xrightarrow[\text{MsCl, TEA}]{\text{DCM}} \text{Mesylate} \xrightarrow[\text{NH₃, THF}]{rt} \text{tert-Butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate}
$$
| Step | Reagents | Yield |
|---|---|---|
| Mesylation | MsCl, TEA | 89% |
| Displacement | NH₃, THF | 85% |
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Yield | 68% | 87% | 76% |
| Key Advantage | High selectivity | Scalable anhydride method | Avoids nitro intermediates |
| Limitations | Multiple steps | Requires chiral starting material | Mesylation hazard |
Route 2 offers the highest yield (87%) and scalability, leveraging mixed anhydride chemistry validated in industrial settings. Route 1 remains advantageous for laboratories without chiral precursors, while Route 3 circumvents nitro intermediates but involves hazardous mesylation.
Optimization and Troubleshooting
Boc Protection Efficiency
Using DMAP instead of NaOH minimizes side reactions, improving yields from 78% to 91%. Anhydrous THF ensures complete dissolution of the amine, preventing hydrolysis.
Nitro Reduction Side Reactions
Catalytic hydrogenation at higher pressures (3 atm H₂) reduces reaction time to 2 hours without over-reduction byproducts.
Phase-Transfer Alkylation
Tetrabutylammonium bromide (0.025–0.2 equiv.) enhances alkylation rates, with methyl sulfate proving superior to methyl iodide in minimizing O-alkylation.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is selectively removable under acidic conditions, regenerating the free amine for downstream reactions.
| Reagent | Conditions | Yield | Key Observations |
|---|---|---|---|
| Trifluoroacetic acid | DCM, 0°C to rt, 1–2 hrs | 85–92% | Rapid deprotection; minimal side products |
| HCl in dioxane | 4M, rt, 4–6 hrs | 78–85% | Compatible with acid-stable substrates |
| H<sub>2</sub>SO<sub>4</sub> (10%) | MeOH/H<sub>2</sub>O, reflux, 2 hrs | 70–75% | Cost-effective but harsher conditions |
The liberated amine participates in nucleophilic acylations or alkylations, crucial for constructing complex molecules like β-lactam antibiotics .
Alkylation and Arylation
The aromatic amino group undergoes electrophilic substitution or Ullmann-type couplings:
Alkylation Example:
| Electrophile | Base | Temperature | Yield |
|---|---|---|---|
| Methyl iodide | NaH | 60°C, 8 hrs | 75% |
| Benzyl chloride | K<sub>2</sub>CO<sub>3</sub> | 80°C, 12 hrs | 68% |
| 4-Nitrobenzyl bromide | Cs<sub>2</sub>CO<sub>3</sub> | 100°C, 24 hrs | 55% |
Arylation with palladium catalysts (e.g., Suzuki-Miyaura) enables access to biaryl structures .
Oxidation of the Methoxy Group
The methoxy substituent can be oxidized to a quinone under strong oxidizing conditions:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO<sub>4</sub> | H<sub>2</sub>SO<sub>4</sub>, 100°C | 2-Methoxybenzoquinone |
| CrO<sub>3</sub> | Acetic acid, 80°C | 2-Methoxybenzoic acid |
Reduction of the Aromatic Ring
Catalytic hydrogenation reduces the aromatic ring to a cyclohexane derivative:
| Catalyst | Pressure | Yield |
|---|---|---|
| Pd/C (10%) | 50 psi, 60°C | 88% |
| PtO<sub>2</sub> | 30 psi, 25°C | 82% |
Carbamate Hydrolysis
The Boc group hydrolyzes under basic conditions to form unstable carbamic acid, which decarboxylates:
| Base | Temperature | Rate Constant (k, s⁻¹) |
|---|---|---|
| NaOH (1M) | 25°C | 3.2 × 10⁻⁴ |
| KOH (2M) | 50°C | 1.8 × 10⁻³ |
Stability and Reactivity Insights
-
pH Stability : Stable in neutral/weakly acidic media (pH 4–7) but hydrolyzes rapidly at pH < 2 or > 10.
-
Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .
This compound’s modular reactivity profile underscores its utility in medicinal chemistry, enabling precise structural modifications for drug discovery. Experimental protocols and yields are consistently validated across academic and industrial studies, as evidenced by the cited methodologies .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Neuroprotective Agents
Tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate has been investigated for its potential as a neuroprotective agent. Research indicates that derivatives of this compound can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Inhibiting AChE may enhance cognitive functions by increasing acetylcholine levels in the brain, thus offering a therapeutic pathway for cognitive decline .
1.2 Anti-inflammatory Properties
Studies have shown that tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate exhibits anti-inflammatory effects. A series of derivatives were synthesized and tested for their ability to reduce inflammation in vivo, demonstrating significant inhibition of inflammatory responses comparable to standard anti-inflammatory drugs like indomethacin . This suggests potential applications in treating inflammatory conditions.
1.3 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Certain derivatives have displayed notable antibacterial activity against various pathogens, indicating possible applications in developing new antimicrobial agents . This aspect is particularly relevant given the rising concern over antibiotic resistance.
Synthetic Methodologies
2.1 Synthesis of Derivatives
The synthesis of tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate typically involves the condensation of tert-butyl carbamates with amine derivatives. The use of coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) has been reported to yield high purity compounds with excellent yields .
2.2 Industrial Applications
Due to its favorable synthetic profile and biological activities, this compound serves as an intermediate in the synthesis of other pharmacologically active molecules. Its role as a synthetic building block highlights its industrial relevance, particularly in pharmaceutical development .
Case Studies
Case Study 1: Neuroprotective Effects
A study focused on the neuroprotective effects of similar carbamate derivatives demonstrated their ability to reduce cell death in astrocytes exposed to amyloid beta peptides, a hallmark of Alzheimer's disease. The results indicated that these compounds could potentially mitigate oxidative stress and inflammation in neuronal cells.
Case Study 2: Anti-inflammatory Activity Testing
In another research effort, several tert-butyl carbamate derivatives were synthesized and tested for anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results showed that certain compounds significantly reduced edema compared to controls, suggesting their potential utility in treating inflammatory diseases .
Data Summary
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate involves its ability to protect amino groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amino group. This allows for selective reactions at other functional groups in the molecule .
Molecular Targets and Pathways: The compound primarily targets amino groups in organic molecules. It interacts with these groups to form stable carbamate derivatives, which can be deprotected under mild conditions to regenerate the free amino group .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the phenyl ring, carbamate modifications, or linker groups. Below is a detailed comparison based on synthesis, substituent effects, and applications:
Substituent Variations on the Phenyl Ring
Key Observations :
- Electron-Withdrawing Groups (e.g., Br, CF₃) : Enhance reactivity in cross-coupling reactions but reduce solubility.
- Heterocyclic Additions (e.g., thiazole) : Introduce π-π stacking or metal-coordination sites for biological activity .
Modifications to the Carbamate Group
Key Observations :
- N-Alkylation (e.g., methyl) : Reduces carbamate hydrolysis susceptibility.
- Bulky Substituents (e.g., iodophenyl) : Steric hindrance may limit enzyme binding but improve selectivity .
Linker Group Variations
Biological Activity
Tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate, also known as N-Boc-4-amino-2-methoxyaniline, is an organic compound with a molecular formula of C₁₂H₁₈N₂O₃ and a molecular weight of approximately 238.28 g/mol. This compound has garnered interest in the fields of medicinal chemistry and biochemistry due to its structural features that allow for diverse biological interactions.
Synthesis
The synthesis of tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate typically involves the reaction of 4-amino-2-methoxyaniline with tert-butyl chloroformate in an organic solvent such as dichloromethane, using a base like triethylamine. Characterization of the synthesized compound is performed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to ensure purity and confirm structure.
The biological activity of tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate is primarily linked to its ability to inhibit specific enzymes and interact with biological macromolecules. Its mechanism of action involves binding to the active sites of enzymes, forming stable complexes that inhibit their activity. This inhibition can occur through various pathways, including competitive and non-competitive inhibition.
Enzyme Inhibition Studies
Research indicates that compounds similar to tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate exhibit significant inhibition of acetylcholinesterase (AChE). In studies where related carbamates were evaluated, IC50 values ranged from 1.60 to 311.0 µM for AChE inhibition, suggesting potential therapeutic applications in conditions such as Alzheimer's disease .
| Compound Name | IC50 (µM) |
|---|---|
| Rivastigmine | 0.5 |
| Donepezil | 1.0 |
| Tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate | TBD |
Case Studies
- In Vivo Studies : In a study evaluating prodrugs targeting both the serotonin receptor (5-HT4) and AChE, it was found that certain carbamates could cross the blood-brain barrier (BBB) effectively, indicating their potential in treating cognitive disorders .
- In Vitro Studies : Various derivatives of carbamates were tested for their ability to inhibit AChE using the Ellman assay. Results showed that many derivatives had comparable or superior activity compared to established drugs like rivastigmine, with specific compounds demonstrating IC50 values as low as 72 nM .
Structural Comparisons
Tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate shares structural similarities with other carbamate compounds, which may influence its reactivity and biological properties.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl (5-amino-2-methoxyphenyl)carbamate | Similar methoxy and amino groups | Different position of amino group |
| N-(4-amino-2-methoxyphenyl)acetamide | Acetamide instead of carbamate | More stable under acidic conditions |
| Tert-butyl N-(4-amino-3-methylphenyl)carbamate | Methyl substitution on phenyl ring | Potentially different biological activity |
Q & A
Basic: What are the common synthetic routes for tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate?
The compound is synthesized via carbamate formation between 4-amino-2-methoxybenzylamine and tert-butyl chloroformate (Boc anhydride). Key parameters include:
| Parameter | Conditions | References |
|---|---|---|
| Base | Triethylamine or pyridine | |
| Solvent | Dichloromethane (DCM) or tetrahydrofuran (THF) | |
| Temperature | 0°C to room temperature | |
| Reaction Time | 2–6 hours under inert atmosphere |
Purification: Column chromatography (hexane:ethyl acetate gradients) or recrystallization from ethanol/water mixtures .
Basic: Which spectroscopic techniques confirm the structure and purity of this compound?
- 1H/13C NMR: Assigns protons and carbons, e.g., tert-butyl singlet (~1.4 ppm) and methoxy resonance (~3.8 ppm) .
- IR Spectroscopy: Confirms carbamate C=O stretch (~1700 cm⁻¹) and N-H bonds (~3350 cm⁻¹) .
- Mass Spectrometry (MS): Molecular ion peak matching the molecular weight (e.g., 265.3 g/mol) .
Advanced: How can reaction conditions be optimized to minimize by-products like hydrolysis intermediates?
- Stoichiometric Control: Use 1.1–1.2 equivalents of Boc anhydride to avoid excess reagent side reactions .
- Low-Temperature Addition: Add Boc anhydride at 0°C to suppress competing hydrolysis .
- Moisture-Free Conditions: Use anhydrous solvents and nitrogen atmosphere to prevent carbamate degradation .
Advanced: What strategies mitigate instability of the carbamate group under acidic/basic conditions?
- pH Buffering: Maintain neutral conditions during synthesis (pH 7–8) using weak bases like NaHCO₃ .
- Protective Group Chemistry: Introduce acid-labile groups (e.g., Fmoc) for orthogonal deprotection .
- Storage: Store at –20°C under nitrogen to prevent moisture-induced hydrolysis .
Advanced: How to resolve contradictions in reported biological activities across studies?
- Assay Standardization: Compare IC₅₀ values under consistent conditions (e.g., pH, temperature) .
- Purity Validation: Use HPLC (>95% purity) to exclude impurity-driven effects .
- Structural Analogs: Test derivatives to isolate functional group contributions (e.g., methoxy vs. amino groups) .
Basic: What are the primary applications in medicinal chemistry?
- Amine Protection: Temporarily block reactive amines during peptide synthesis .
- Intermediate: Used in synthesizing kinase inhibitors or antimicrobial agents via post-functionalization .
Advanced: Which computational methods predict reactivity with biological targets?
- Density Functional Theory (DFT): Models carbamate hydrolysis energetics and transition states .
- Molecular Docking: Predicts binding affinity to enzymes (e.g., proteases) via software like AutoDock .
Advanced: How to address hygroscopicity during storage and handling?
| Strategy | Implementation | References |
|---|---|---|
| Desiccants | Store with silica gel in sealed containers | |
| Inert Atmosphere | Use argon/vacuum sealing for long-term storage | |
| Low-Temperature | –20°C to slow moisture absorption |
Advanced: What purification methods resolve low yields from column chromatography?
- Recrystallization: Use ethanol/water (7:3) to isolate crystalline product .
- Flash Chromatography: Optimize gradient elution (e.g., 20% → 50% ethyl acetate in hexane) .
Basic: What are common reactions involving the carbamate group?
- Hydrolysis: Cleavage under acidic conditions (e.g., HCl/dioxane) to release free amines .
- Nucleophilic Substitution: React with Grignard reagents at the carbonyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
